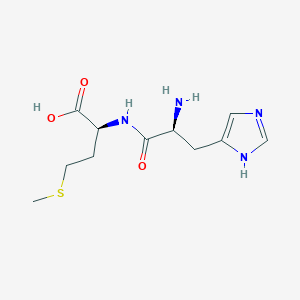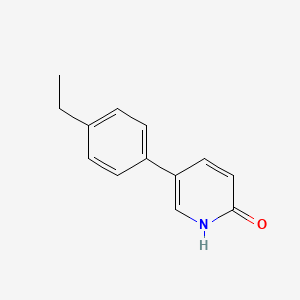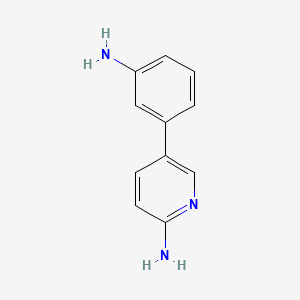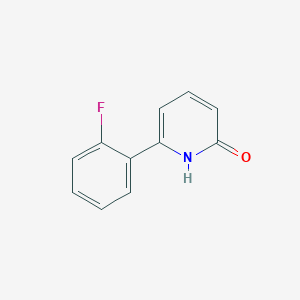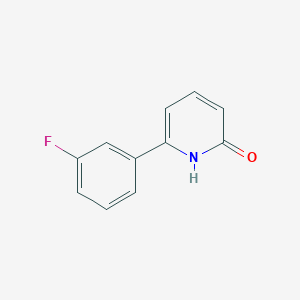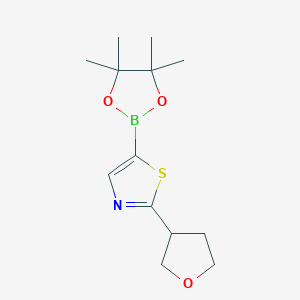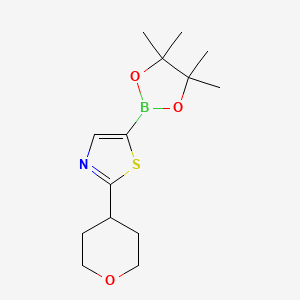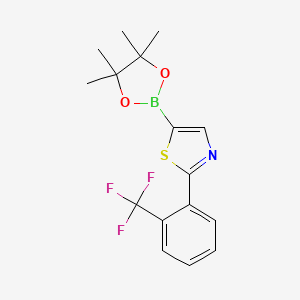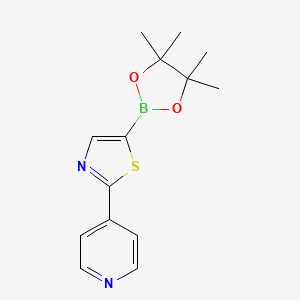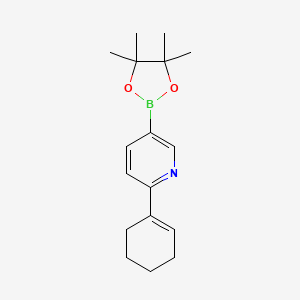
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester (FPFPE) is a synthetic organic compound that has been studied extensively for its use in a variety of scientific applications. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. It has been studied for its ability to act as a catalyst in a variety of reactions, and has been used in a number of different research projects.
Scientific Research Applications
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. It has also been used as a catalyst in a variety of reactions, such as the synthesis of polymers and the synthesis of polyfunctionalized molecules. In addition, it has been used in the synthesis of peptides and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester is not fully understood, but it is believed to involve a variety of different pathways. It is thought to act as a Lewis acid, which can facilitate a variety of different reactions. It is also thought to act as a nucleophile, which can allow for the formation of new bonds between molecules. Additionally, it is believed to act as an electrophile, which can allow for the formation of new bonds between molecules and the addition of new functional groups.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester are not fully understood. However, it has been shown to have some anti-inflammatory and anti-bacterial properties, as well as some anticancer activity. Additionally, it has been shown to have some antioxidant properties, which may be beneficial in a number of different contexts.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester in laboratory experiments include its relatively low cost and its availability in a variety of different forms. Additionally, it is relatively easy to synthesize and can be used in a variety of different reactions. The main limitation of using 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester in laboratory experiments is its toxicity, as it is a known carcinogen.
Future Directions
The future directions for research involving 4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester include further exploration of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be done to explore its potential use in other reactions, such as the synthesis of polymers and the synthesis of polyfunctionalized molecules. Additionally, further research could be done to explore its potential use as a catalyst for a variety of different reactions. Finally, further research could be done to explore its potential use in the synthesis of peptides and other biologically active compounds.
Synthesis Methods
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester can be synthesized in a variety of ways, with the most commonly used method being the reaction of 4-fluorophenol and furan-2-boronic acid pinacol ester (FPPE). The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction is usually complete in a few hours, and yields a white solid that is then purified by recrystallization.
properties
IUPAC Name |
2-[4-(3-fluorophenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BFO3/c1-15(2)16(3,4)21-17(20-15)14-9-12(10-19-14)11-6-5-7-13(18)8-11/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAVJEQFPYHZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)furan-2-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


